Cas no 1361611-26-8 (3'-(Difluoromethyl)-4'-fluoro-2,3,5-trichlorobiphenyl)

3'-(Difluoromethyl)-4'-fluoro-2,3,5-trichlorobiphenyl 化学的及び物理的性質
名前と識別子
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- 3'-(Difluoromethyl)-4'-fluoro-2,3,5-trichlorobiphenyl
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- インチ: 1S/C13H6Cl3F3/c14-7-4-8(12(16)10(15)5-7)6-1-2-11(17)9(3-6)13(18)19/h1-5,13H
- InChIKey: ZGGZEKSILDNKQM-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CC(=CC=1C1C=CC(=C(C(F)F)C=1)F)Cl)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 303
- トポロジー分子極性表面積: 0
- 疎水性パラメータ計算基準値(XlogP): 6.2
3'-(Difluoromethyl)-4'-fluoro-2,3,5-trichlorobiphenyl 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A011000371-250mg |
3'-(Difluoromethyl)-4'-fluoro-2,3,5-trichlorobiphenyl |
1361611-26-8 | 97% | 250mg |
484.80 USD | 2021-07-05 | |
Alichem | A011000371-500mg |
3'-(Difluoromethyl)-4'-fluoro-2,3,5-trichlorobiphenyl |
1361611-26-8 | 97% | 500mg |
847.60 USD | 2021-07-05 | |
Alichem | A011000371-1g |
3'-(Difluoromethyl)-4'-fluoro-2,3,5-trichlorobiphenyl |
1361611-26-8 | 97% | 1g |
1,549.60 USD | 2021-07-05 |
3'-(Difluoromethyl)-4'-fluoro-2,3,5-trichlorobiphenyl 関連文献
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
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Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
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Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
3'-(Difluoromethyl)-4'-fluoro-2,3,5-trichlorobiphenylに関する追加情報
3'-(Difluoromethyl)-4'-fluoro-2,3,5-trichlorobiphenyl
3'-(Difluoromethyl)-4'-fluoro-2,3,5-trichlorobiphenyl (CAS No. 1361611-26-8) is a highly specialized organic compound with a unique structure and properties. This compound belongs to the class of biphenyl derivatives, which are widely studied for their applications in various fields, including materials science, pharmacology, and electronics. The molecule consists of two phenyl rings connected by a single bond, with substituents that introduce specific functional groups. The difluoromethyl group at the 3' position and the fluoro group at the 4' position on one ring, along with the trichloro substitution at positions 2, 3, and 5 on the other ring, contribute to its distinctive chemical and physical properties.
Recent advancements in synthetic chemistry have enabled the precise synthesis of biphenyl derivatives like this compound. Researchers have employed various methodologies, including Suzuki coupling and nucleophilic aromatic substitution, to achieve high yields and purity. The incorporation of halogen atoms (chlorine and fluorine) into the structure enhances its electronic properties, making it a promising candidate for applications in optoelectronics and semiconductors. For instance, studies have shown that such compounds can exhibit excellent charge transport properties, which are critical for devices like organic light-emitting diodes (OLEDs) and field-effect transistors (FETs).
The difluoromethyl group introduces steric hindrance and electron-withdrawing effects, which can influence the compound's reactivity and stability. This is particularly relevant in catalytic applications where such groups can modulate the activity of transition metal catalysts. Recent research has explored the use of this compound as a ligand in palladium-catalyzed cross-coupling reactions, demonstrating its potential in synthesizing complex organic molecules with high efficiency.
In terms of environmental impact, understanding the degradation pathways of biphenyl derivatives is crucial for assessing their sustainability. Studies have shown that compounds with multiple halogen substituents can undergo photochemical degradation under UV light, leading to the formation of less hazardous byproducts. This knowledge is essential for designing eco-friendly synthetic routes and ensuring minimal environmental footprint.
The synthesis of 3'-(Difluoromethyl)-4'-fluoro-2,3,5-trichlorobiphenyl involves a multi-step process that combines electrophilic substitution and coupling reactions. The starting material is typically a chlorinated biphenyl derivative, which undergoes fluorination at specific positions using selective fluorinating agents. The introduction of the difluoromethyl group requires careful control over reaction conditions to ensure regioselectivity and avoid unwanted side reactions.
Applications of this compound extend beyond traditional chemical synthesis. Its unique electronic properties make it a valuable component in advanced materials research. For example, it has been used as a building block in constructing self-assembled monolayers (SAMs) for surface modification purposes. These SAMs can enhance the adhesion properties of surfaces or serve as templates for nanoscale patterning.
Moreover, recent computational studies have provided insights into the electronic structure of this compound using density functional theory (DFT). These studies reveal that the presence of multiple electronegative groups significantly alters the HOMO-LUMO gap, which is a critical parameter for determining optical and electronic properties. Such findings are paving the way for its application in next-generation electronic devices.
In conclusion,3'-(Difluoromethyl)-4'-fluoro-2,3,5-trichlorobiphenyl is a versatile compound with immense potential across multiple disciplines. Its synthesis represents a milestone in modern organic chemistry, while its applications continue to expand as new research unfolds. As scientists delve deeper into its properties and capabilities,biphenyl derivatives like this one will undoubtedly play a pivotal role in shaping future technological advancements.
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